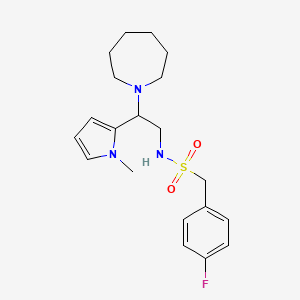

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Description

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a structurally complex sulfonamide derivative characterized by a unique combination of heterocyclic and aromatic substituents. Its core structure includes:

- Azepane ring: A seven-membered saturated nitrogen-containing ring, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability .

- 1-Methylpyrrole: A five-membered aromatic heterocycle with a methyl substituent, contributing to π-π stacking interactions in biological targets.

- 4-Fluorophenyl methanesulfonamide: The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinases), while the fluorine atom on the phenyl ring improves metabolic stability and modulates electronic effects .

- Nucleophilic substitution reactions to introduce the sulfonamide group.

- Coupling strategies (e.g., Suzuki-Miyaura for aryl groups, click chemistry for triazoles) to assemble heterocyclic components .

- Protection/deprotection steps for reactive amines or sulfonamides .

Potential applications include targeting GPCRs, ion channels, or kinases, though specific biological data are unavailable.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O2S/c1-23-12-6-7-19(23)20(24-13-4-2-3-5-14-24)15-22-27(25,26)16-17-8-10-18(21)11-9-17/h6-12,20,22H,2-5,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXCMVBOFLETBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Molecular Formula: C21H31N3O3S

Molecular Weight: 393.56 g/mol

IUPAC Name: N-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azepane Ring: This can be achieved through cyclization reactions using appropriate precursors.

- Synthesis of the Pyrrole Moiety: Often synthesized via the Paal-Knorr method, which involves cyclization of 1,4-dicarbonyl compounds.

- Coupling Reactions: The azepane and pyrrole units are coupled using suitable linkers and reagents.

- Formation of Sulfonamide: The final sulfonamide formation is achieved through reaction with methanesulfonic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

- Enzymes

- Receptors

- Ion Channels

These interactions can lead to alterations in cellular signaling pathways and subsequent physiological responses.

Inhibitory Potency

Research indicates that derivatives of this compound exhibit significant inhibitory activity against Glycine Transporter 1 (GlyT1). For instance, a related compound demonstrated an IC50 value of 37 nM, indicating potent inhibition . This suggests that compounds with similar structures may have therapeutic potential in treating conditions related to glycine dysregulation, such as schizophrenia and other neuropsychiatric disorders.

Applications in Medicinal Chemistry

This compound shows promise in various research applications:

- Neurological Disorders: Due to its activity on GlyT1, it may serve as a lead compound for developing treatments for neurological conditions.

- Inflammatory Diseases: The sulfonamide component could provide anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (nM) | Structural Differences |

|---|---|---|

| N-(2-(azepan-1-yl)-2-(phenylethyl)ethyl)-benzenesulfonamide | 39 | Substituent variations on the aromatic ring |

| N-(2-(azepan-1-yl)-2-(methylpyrrol)ethyl)-4-methoxybenzenesulfonamide | 50 | Methoxy group instead of ethoxy |

Case Studies

In a study evaluating the pharmacokinetics of related compounds, favorable brain-plasma ratios were observed, suggesting good central nervous system penetration. This characteristic is crucial for compounds targeting neurological pathways .

Comparison with Similar Compounds

Key Observations:

Structural Complexity : The target compound’s azepane and pyrrole groups distinguish it from simpler sulfonamides like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which lacks heterocyclic diversity .

Lipophilicity vs. Solubility: The azepane ring likely increases lipophilicity compared to the dimethylaminoethyl group in ’s compound, which enhances water solubility .

Biological Targeting: Chromenone-containing sulfonamides () are associated with kinase inhibition, whereas indole derivatives () may target neurotransmitter receptors .

Synthetic Methods : The target compound’s synthesis may require multi-step coupling, akin to Suzuki-Miyaura reactions () or Cu-catalyzed click chemistry () for heterocyclic assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.